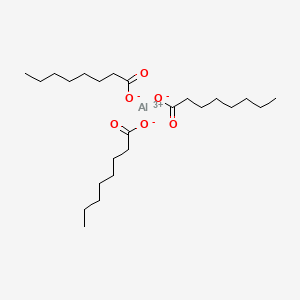
Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride
Vue d'ensemble
Description
Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride is a chemical compound used primarily as a flocculating agent and coagulant in water purification processes . This compound is known for its ability to cause impurities and particles to clump together and settle out, which is crucial in ensuring the safety and quality of drinking water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride involves the polymerization of N,N-dimethyl-N-2-propenyl-2-propen-1-aminium chloride with sulfur dioxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the monomers are polymerized in the presence of sulfur dioxide. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a flocculating agent in water treatment processes.
Biology: Employed in the purification of biological samples by removing impurities.
Medicine: Investigated for its potential use in drug delivery systems due to its polymeric nature.
Industry: Utilized in the paper industry to enhance water clarification processes.
Mécanisme D'action
The mechanism of action of Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride involves its ability to interact with impurities and particles in water. The positively charged aminium groups attract negatively charged particles, causing them to clump together and settle out of the solution . This process is facilitated by the polymeric nature of the compound, which provides multiple binding sites for impurities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyquaternium-7: A similar compound used as a conditioning agent in personal care products.
Dimethyldiallylammonium chloride: Another related compound used in water treatment.
Uniqueness
Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride is unique due to its specific polymeric structure and its ability to interact with sulfur dioxide. This gives it distinct properties that make it particularly effective as a flocculating agent in water purification .
Propriétés
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.ClH.O2S/c1-5-7-9(3,4)8-6-2;;1-3-2/h5-6H,1-2,7-8H2,3-4H3;1H;/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRLGRAGHLKQAU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.O=S=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26470-16-6 | |
| Record name | Diallyldimethylammonium chloride-sulfur dioxide copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26470-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80923006 | |
| Record name | N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride--dioxo-lambda~4~-sulfane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26470-16-6, 119574-34-4 | |
| Record name | Dimethyldiallylammonium chloride, sulfur dioxide polymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026470166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with sulfur dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride--dioxo-lambda~4~-sulfane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with sulfur dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Cyclohexyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B1617323.png)







